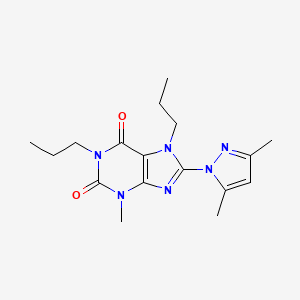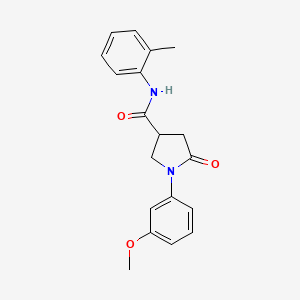![molecular formula C19H20N2O8S B4688994 ethyl 3-[({N-[(4-methyl-2-nitrophenyl)sulfonyl]glycyl}oxy)methyl]benzoate](/img/structure/B4688994.png)
ethyl 3-[({N-[(4-methyl-2-nitrophenyl)sulfonyl]glycyl}oxy)methyl]benzoate
Descripción general
Descripción
Ethyl 3-[({N-[(4-methyl-2-nitrophenyl)sulfonyl]glycyl}oxy)methyl]benzoate, also known as MG-132, is a potent proteasome inhibitor that has been widely used in scientific research. It is a synthetic compound that has been developed to target the proteasome, a large protein complex that is responsible for the degradation of intracellular proteins. MG-132 has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for studying the role of the proteasome in various cellular processes.
Mecanismo De Acción
Ethyl 3-[({N-[(4-methyl-2-nitrophenyl)sulfonyl]glycyl}oxy)methyl]benzoate works by binding to the catalytic sites of the proteasome, inhibiting its activity and leading to the accumulation of intracellular proteins. This accumulation of proteins can lead to the activation of the UPR and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the degradation of intracellular proteins, leading to the accumulation of ubiquitinated proteins and the activation of the UPR. This compound has also been shown to induce apoptosis in cancer cells and to have anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl 3-[({N-[(4-methyl-2-nitrophenyl)sulfonyl]glycyl}oxy)methyl]benzoate has several advantages for lab experiments. It is a potent proteasome inhibitor that can be used to study the role of the proteasome in various cellular processes. It has also been shown to have anti-inflammatory effects, making it a valuable tool for studying the role of inflammation in disease. However, this compound has some limitations. It is a synthetic compound that may not accurately reflect the effects of natural proteasome inhibitors. Additionally, this compound can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on ethyl 3-[({N-[(4-methyl-2-nitrophenyl)sulfonyl]glycyl}oxy)methyl]benzoate. One area of research is the development of new proteasome inhibitors that are more specific and less toxic than this compound. Another area of research is the use of this compound in combination with other drugs to enhance its anti-cancer effects. Additionally, this compound could be used to study the role of the proteasome in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Aplicaciones Científicas De Investigación
Ethyl 3-[({N-[(4-methyl-2-nitrophenyl)sulfonyl]glycyl}oxy)methyl]benzoate has been widely used in scientific research to study the role of the proteasome in various cellular processes. It has been shown to inhibit the degradation of intracellular proteins, leading to the accumulation of ubiquitinated proteins and the activation of the unfolded protein response (UPR). This compound has also been shown to induce apoptosis in cancer cells and to have anti-inflammatory effects.
Propiedades
IUPAC Name |
ethyl 3-[[2-[(4-methyl-2-nitrophenyl)sulfonylamino]acetyl]oxymethyl]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O8S/c1-3-28-19(23)15-6-4-5-14(10-15)12-29-18(22)11-20-30(26,27)17-8-7-13(2)9-16(17)21(24)25/h4-10,20H,3,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMAZPLOVIOAKBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=C1)COC(=O)CNS(=O)(=O)C2=C(C=C(C=C2)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(4-bromophenyl)-5-{[(2-chloro-4-fluorobenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B4688912.png)
![4-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]-2-butyn-1-yl 1-benzofuran-2-carboxylate](/img/structure/B4688913.png)
![N-({[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]amino}carbonothioyl)-2-(4-methylphenoxy)acetamide](/img/structure/B4688931.png)
![2-{[4-allyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B4688932.png)
![2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{3-methoxy-2-[(3-phenyl-2-propen-1-yl)oxy]phenyl}acrylamide](/img/structure/B4688937.png)
![5-[4-(benzyloxy)benzylidene]-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4688943.png)
![7-(2-furyl)-2-[(5-methyl-1H-pyrazol-1-yl)methyl]-9-(trifluoromethyl)pyrido[3',2':4,5]thieno[2,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4688949.png)

![3-[4-(4-isobutyryl-1-piperazinyl)-4-oxobutyl]-1H-indole](/img/structure/B4688962.png)
![4-[hydroxy(diphenyl)methyl]-N-(2-methoxy-4-nitrophenyl)-1-piperidinecarbothioamide](/img/structure/B4688970.png)

![N-[2-(4-ethoxybenzoyl)-1-benzofuran-3-yl]-2-nitrobenzamide](/img/structure/B4688985.png)
![2-{2-[4-(4-chlorobenzyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B4688987.png)
![1-{1-[2-(4-chlorophenoxy)ethyl]-1H-indol-3-yl}-2,2,2-trifluoroethanone](/img/structure/B4689010.png)